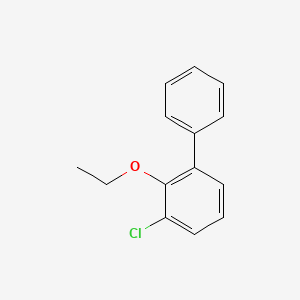
3-Chloro-2-ethoxy-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2-ethoxy-1,1’-biphenyl: is an organic compound that belongs to the biphenyl family It is characterized by the presence of a chlorine atom at the third position and an ethoxy group at the second position on the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-ethoxy-1,1’-biphenyl can be achieved through several methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.
Direct Chlorination and Ethoxylation: Another approach involves the direct chlorination of biphenyl followed by ethoxylation.
Industrial Production Methods: Industrial production of 3-Chloro-2-ethoxy-1,1’-biphenyl often relies on scalable and cost-effective methods such as the Suzuki-Miyaura coupling. This method is favored due to its high yield and the availability of reagents .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Chloro-2-ethoxy-1,1’-biphenyl can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, altering the oxidation state of the biphenyl core.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted biphenyl derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of biphenyl quinones or other oxidized derivatives.
Scientific Research Applications
Chemistry:
Biology and Medicine:
Pharmaceuticals: The compound is investigated for its potential use in drug development due to its unique structural features.
Industry:
Mechanism of Action
The mechanism by which 3-Chloro-2-ethoxy-1,1’-biphenyl exerts its effects involves interactions with specific molecular targets. The chlorine and ethoxy groups play a crucial role in modulating the compound’s reactivity and binding affinity to various substrates . The pathways involved often include electrophilic aromatic substitution and coordination to metal centers in catalytic processes .
Comparison with Similar Compounds
2-Chloro-1,1’-biphenyl: Similar structure but lacks the ethoxy group, resulting in different chemical properties and reactivity.
4-Chloro-2-ethoxy-1,1’-biphenyl: The position of the chlorine atom is different, affecting its reactivity and applications.
Properties
Molecular Formula |
C14H13ClO |
|---|---|
Molecular Weight |
232.70 g/mol |
IUPAC Name |
1-chloro-2-ethoxy-3-phenylbenzene |
InChI |
InChI=1S/C14H13ClO/c1-2-16-14-12(9-6-10-13(14)15)11-7-4-3-5-8-11/h3-10H,2H2,1H3 |
InChI Key |
OTKUCULRIUQMPL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC=C1Cl)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















